N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Description
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3S2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.08203280 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that are affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways that are influenced by this compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Biochemical Analysis
Biochemical Properties
Related compounds have been found to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound, including the presence of the methylsulfonyl group and the benzothiadiazole moiety .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-23(20,21)18-6-4-10(5-7-18)9-15-14(19)11-2-3-12-13(8-11)17-22-16-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJKMXZWHPSVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.